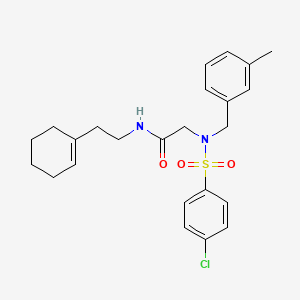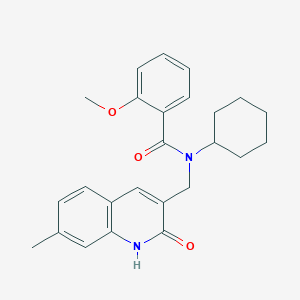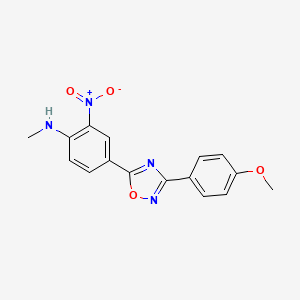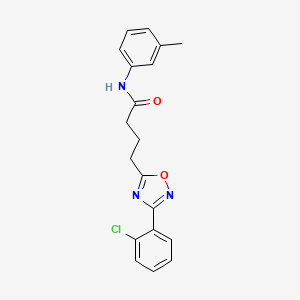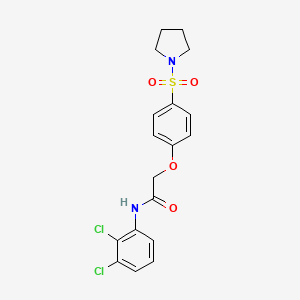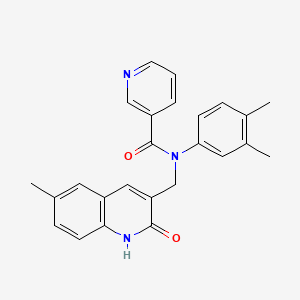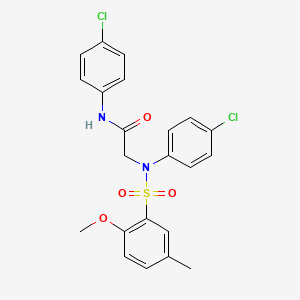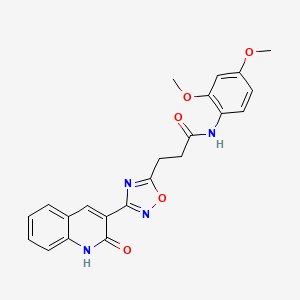
N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as AMTB, is a small molecule that has been extensively studied for its potential applications in scientific research. This molecule has been found to have unique properties that make it an attractive target for researchers in a variety of fields, including neuroscience, pharmacology, and biochemistry. In
作用機序
The mechanism of action of N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves its binding to the TRPM8 channel, which leads to the inhibition of its activity. This results in a decrease in the influx of calcium ions into the cell, which is required for the sensation of cold temperatures. N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to be a potent and selective inhibitor of TRPM8, with little or no effect on other ion channels.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to have a number of biochemical and physiological effects. In addition to its role in the modulation of TRPM8, it has also been found to have anti-inflammatory properties. This is thought to be due to its ability to inhibit the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the regulation of inflammation.
実験室実験の利点と制限
N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify, making it readily available for use in a variety of assays. It is also highly selective for TRPM8, which makes it a useful tool for studying the function of this ion channel. However, one limitation of N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is that it can be difficult to use in vivo, as it has poor solubility and bioavailability.
将来の方向性
There are several future directions for research on N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One area of interest is its potential use as a therapeutic agent for the treatment of pain and inflammation. Another area of interest is its role in the regulation of thermoregulation, which could have implications for the treatment of conditions such as fever. Additionally, further studies are needed to better understand the mechanism of action of N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its effects on other ion channels and signaling pathways.
Conclusion:
In conclusion, N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, or N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, is a small molecule that has been extensively studied for its potential applications in scientific research. Its unique properties, including its selective inhibition of the TRPM8 ion channel and its anti-inflammatory effects, make it an attractive target for researchers in a variety of fields. While there are limitations to its use in vivo, N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for use in lab experiments, and there are several future directions for research on this molecule.
合成法
The synthesis of N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves several steps, including the reaction of 3-acetylphenylhydrazine with 4-methylbenzoyl chloride, followed by cyclization with ethyl acetoacetate. The final product is obtained after a series of purification steps, including recrystallization and chromatography. This method has been optimized over the years to yield high-quality N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide with good purity and yield.
科学的研究の応用
N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its role in the modulation of ion channels. N-(3-acetylphenyl)-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to selectively block the activity of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in the sensation of cold temperatures. This has led to its use in the study of pain perception and thermoregulation.
特性
IUPAC Name |
1-(4-methylbenzoyl)-N-(3-methylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-17-8-10-19(11-9-17)25(29)27-14-4-6-20-16-21(12-13-23(20)27)24(28)26-22-7-3-5-18(2)15-22/h3,5,7-13,15-16H,4,6,14H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPELELDUTDYDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


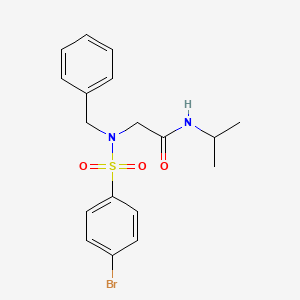
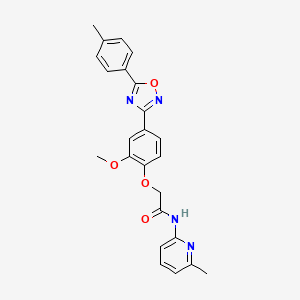
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7690807.png)

